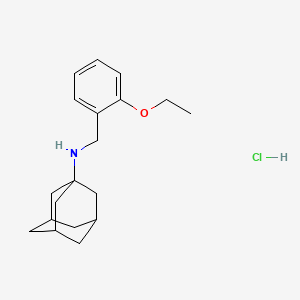

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

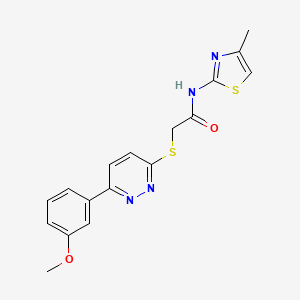

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C19H27NO•HCl and a molecular weight of 321.89 .

Molecular Structure Analysis

The molecular structure of Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride is derived from its molecular formula, C19H27NO•HCl . For a more detailed analysis, one would need to refer to specific studies or use computational chemistry software to model the molecule.Physical And Chemical Properties Analysis

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride has a molecular weight of 321.89 . More specific physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally or sourced from detailed chemical databases .Aplicaciones Científicas De Investigación

Structural Analysis

- Adamantan-1-yl derivatives, such as those found in Bis[N-(2-hydroxybenzyl)adamantan-1-aminium] fluoride tetrafluoroborate monohydrate, demonstrate interesting hydrogen bonding patterns, highlighting the structural versatility of these compounds (Wang, 2012).

Synthesis Methods

- Adamantan-1-yl derivatives can be synthesized through reactions like the Mannich reaction, as demonstrated in the synthesis of β-Aminoketones of the Adamantane Series, showcasing their adaptability in chemical synthesis (Makarova, Moiseev, & Zemtsova, 2002).

Antiviral Properties

- Adamantane derivatives, including adamantan-1-yl amines, have been examined for their antiviral properties, as evident in studies on their electrophoretic behavior and determination by capillary zone electrophoresis (Reichová, Pazourek, Polášková, & Havel, 2002).

Noncovalent Interactions

- Quantitative assessments of noncovalent interactions in N-substituted adamantane derivatives provide insights into their potential interactions in biological systems (El-Emam et al., 2020).

Antibacterial Activity

- Some adamantan-1-yl derivatives, such as bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride, have been synthesized and evaluated for antibacterial activity, suggesting potential applications in antimicrobial therapies (Krylov et al., 2016).

Neuroprotective Agents

- Adamantan-1-yl amines have been explored as fluorescent heterocyclic derivatives with neuroprotective activities, indicating their potential use in neurological therapies (Joubert, van Dyk, Green, & Malan, 2011).

Antiproliferative Activity

- Adamantane derivatives have also shown antiproliferative activity and influence on the microtubule network of tumor cells, suggesting potential applications in cancer treatment (Zefirov et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]adamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO.ClH/c1-2-21-18-6-4-3-5-17(18)13-20-19-10-14-7-15(11-19)9-16(8-14)12-19;/h3-6,14-16,20H,2,7-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPWWDTUHHVBEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2417793.png)

![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2417794.png)

![Methyl 5-cyano-2-methyl-6-{[(3-phenyl-5-isoxazolyl)methyl]amino}nicotinate](/img/structure/B2417797.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)

![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)

![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)